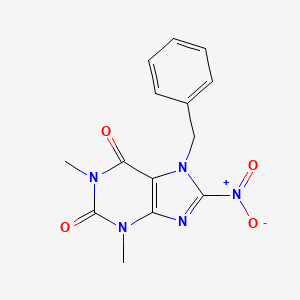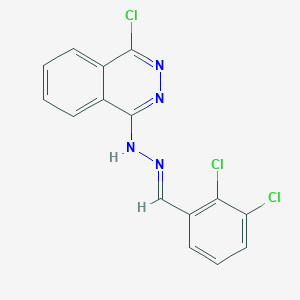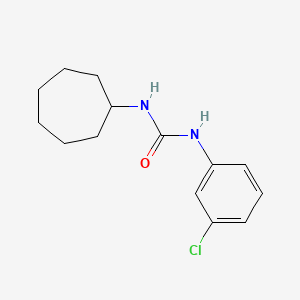
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone is a complex organic compound with the molecular formula C22H20ClN3O2S. This compound is known for its unique chemical structure, which combines a benzaldehyde moiety with a thiosemicarbazone group, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone typically involves a multi-step process:
Formation of 4-((4-Chlorobenzyl)oxy)benzaldehyde: This intermediate is synthesized by reacting 4-chlorobenzyl bromide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Formation of Thiosemicarbazone: The intermediate 4-((4-Chlorobenzyl)oxy)benzaldehyde is then reacted with 4-methoxyphenylthiosemicarbazide in ethanol under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 4-((4-Chlorobenzyl)oxy)benzoic acid.
Reduction: 4-((4-Chlorobenzyl)oxy)benzyl alcohol.
Substitution: 4-((4-Iodobenzyl)oxy)benzaldehyde.
科学研究应用
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone group is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound may interact with cellular proteins and DNA, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone
Uniqueness
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
属性
CAS 编号 |
767305-68-0 |
|---|---|
分子式 |
C22H20ClN3O2S |
分子量 |
425.9 g/mol |
IUPAC 名称 |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C22H20ClN3O2S/c1-27-20-12-8-19(9-13-20)25-22(29)26-24-14-16-4-10-21(11-5-16)28-15-17-2-6-18(23)7-3-17/h2-14H,15H2,1H3,(H2,25,26,29)/b24-14+ |
InChI 键 |
XMDZHFHECJKLGJ-ZVHZXABRSA-N |
手性 SMILES |
COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12030164.png)
![3-((E)-3-Phenyl-allylsulfanyl)-5-(3,4,5-trimethoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12030167.png)
![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030175.png)
![3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12030181.png)

![(5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030192.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B12030212.png)

![N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030220.png)
![N-(3-chlorophenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12030223.png)


![5-(4-butoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030230.png)
